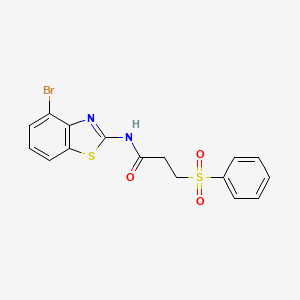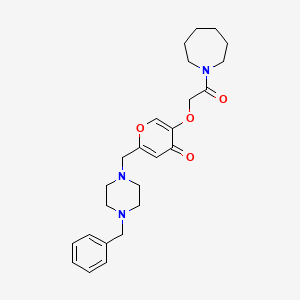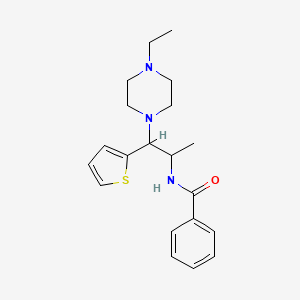
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that combines the structural features of adamantane, triazole, and piperidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the Adamantane Carbonyl Intermediate: Adamantane is reacted with a suitable carbonylating agent to introduce the carbonyl group.
Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Piperidine Introduction: The piperidine ring is introduced through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for large-scale synthesis, including:
Catalyst Selection: Choosing efficient and cost-effective catalysts.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like lithium aluminum hydride.
Substitution: Replacement of functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application:
Molecular Targets: May interact with enzymes, receptors, or other biomolecules.
Pathways Involved: Could influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor signaling.
相似化合物的比较
Similar Compounds
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)benzene: Similar structure but with a benzene ring instead of piperidine.
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)ethane: Similar structure but with an ethane chain instead of piperidine.
Uniqueness
1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the combination of adamantane, triazole, and piperidine, which may confer specific chemical and biological properties not found in similar compounds.
属性
IUPAC Name |
1-adamantyl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)21-4-1-16(2-5-21)22-6-3-19-20-22/h3,6,13-16H,1-2,4-5,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKLMUIHJPIZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)
![N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2937214.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2937215.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/new.no-structure.jpg)
![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)
![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole](/img/structure/B2937220.png)

![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)
![6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2937231.png)


